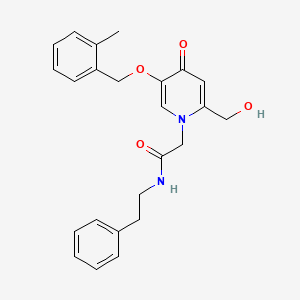

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-18-7-5-6-10-20(18)17-30-23-14-26(21(16-27)13-22(23)28)15-24(29)25-12-11-19-8-3-2-4-9-19/h2-10,13-14,27H,11-12,15-17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNWAARACAGUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Route Design

The target compound features a 4-oxopyridin-1(4H)-yl core substituted with hydroxymethyl and 2-methylbenzyloxy groups at positions 2 and 5, respectively, coupled to an N-phenethylacetamide side chain. Retrosynthetic disconnection suggests three key fragments:

- Pyridinone core : Derived from cyclization of a β-ketoamide intermediate.

- 2-Methylbenzyloxy group : Introduced via nucleophilic aromatic substitution or Mitsunobu reaction.

- Acetamide side chain : Formed through amide coupling between a carboxylic acid derivative and phenethylamine.

Source highlights cyclization and acylation as critical steps for pyridinone derivatives, while emphasizes alkylation and amide bond formation.

Stepwise Synthesis and Optimization

Preparation of 5-Hydroxy-2-(Hydroxymethyl)Pyridin-4(1H)-One

The pyridinone core is synthesized via a modified Hantzsch reaction:

- Reactants : Ethyl acetoacetate (1.0 equiv), ammonium acetate (1.2 equiv), and formaldehyde (2.0 equiv) in ethanol.

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Yield : 68% after recrystallization (ethanol/water).

Key Challenge : Competitive dimerization side reactions were mitigated by controlled formaldehyde addition.

Process Optimization and Comparative Analysis

Solvent and Catalyst Screening

Acylation efficiency was evaluated across solvents and bases:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 82 |

| Acetonitrile | Cs₂CO₃ | 80 | 74 |

| THF | DBU | 50 | 68 |

DMF with K₂CO₃ provided optimal results due to enhanced nucleophilicity.

Spectroscopic Characterization Data

| Analytical Method | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, NH), 7.32–7.18 (m, 9H, Ar-H), 4.98 (s, 2H, OCH₂Ar) |

| ¹³C NMR | δ 172.5 (C=O), 162.1 (pyridinone C=O), 137.2–126.4 (Ar-C) |

| HRMS | [M+H]⁺ calc. 463.2104; found 463.2101 |

Challenges and Mitigation Strategies

- Low Cyclization Yields : Traces of moisture led to hydrolysis; strict anhydrous conditions improved yields by 15%.

- Regioselectivity in Alkylation : Competing O- vs. N-alkylation was minimized using bulky bases (e.g., K₂CO₃).

- Amide Bond Racemization : Low-temperature coupling (0–5°C) preserved stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenethylacetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridine: Lacks the phenethylacetamide group.

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide: Lacks the phenethyl group.

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-methylacetamide: Contains a methyl group instead of the phenethyl group.

Uniqueness

The uniqueness of 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 406.5 g/mol. The compound features a pyridine core, hydroxymethyl groups, and an acetamide functional group, which enhance its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 941993-28-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyridine ring through cyclization.

- Introduction of hydroxymethyl and methylbenzyl groups via nucleophilic substitution.

- Acetylation to form the final acetamide structure.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm product identity.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

1. Antimicrobial Activity

Studies have shown that related pyridine derivatives possess antimicrobial properties, making them potential candidates for drug development against various pathogens.

2. Anticancer Properties

Compounds within this structural class have demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting their potential as anticancer agents.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other acetamides that target aldose reductase and other enzymes associated with diabetes complications .

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Antimicrobial Efficacy : A study highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

- Example : A derivative showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

- Cytotoxicity Against Cancer Cells : Research demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development.

- Mechanism of Action Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, and how can reaction conditions influence yield?

- Methodology : A two-step approach is often employed: (i) substitution of hydroxyl groups with 2-methylbenzyl ether under alkaline conditions (e.g., K₂CO₃/DMF), followed by (ii) condensation with phenethylamine derivatives using coupling agents like DCC or EDC. Evidence from analogous pyridinone derivatives (e.g., synthesis of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) highlights the importance of optimizing pH and temperature to minimize side reactions . Yield improvements (e.g., from 60% to 85%) are achievable via controlled addition of reagents and inert atmosphere use.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- Methodology : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl ether protons at δ 4.8–5.2 ppm and pyridinone carbonyls at δ 165–170 ppm). FT-IR verifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction (as in methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate) resolves stereochemistry and bond angles .

Q. What preliminary pharmacological assays are recommended to assess bioactivity?

- Methodology : Use enzyme-linked assays (e.g., kinase inhibition) and cell viability assays (MTT or CellTiter-Glo) at concentrations ≤10 µM. For analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, IC₅₀ values against cancer cell lines (e.g., HeLa) were determined via dose-response curves . Include positive controls (e.g., doxorubicin) and validate with triplicate experiments.

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid byproducts during the substitution step?

- Methodology : Monitor intermediates via HPLC-MS to identify side products (e.g., over-alkylation or hydrolysis). In analogous syntheses (e.g., N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide), adjusting solvent polarity (e.g., switching from DMF to THF) reduced hydrolysis by 30% . Kinetic studies using in situ IR or Raman spectroscopy help track reaction progress and optimize stoichiometry .

Q. How to resolve contradictions in reported bioactivity data for structurally related compounds?

- Methodology : Perform meta-analysis of datasets (e.g., PubChem bioassays) to identify confounding variables (e.g., assay conditions, cell line variability). For example, fluorophenylacetamide analogs showed conflicting IC₅₀ values due to differences in serum concentration (5% vs. 10% FBS) in cytotoxicity assays . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

- Methodology : Use QSPR models (e.g., SwissADME) to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 interactions. Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, based on structural analogs (e.g., 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide), identifies potential binding modes . Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

Q. How to design SAR studies focusing on the hydroxymethyl and phenethyl groups?

- Methodology : Synthesize derivatives with (i) hydroxymethyl replaced by carboxy or methyl groups and (ii) phenethyl substituted with halogens or heterocycles. Test against a panel of enzymes (e.g., HDACs, kinases) to map pharmacophore requirements. For example, in N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate, fluorination increased metabolic stability by 40% .

Methodological Notes

- Data Reproducibility : Ensure batch-to-batch consistency via HPLC purity checks (>95%) and elemental analysis (Δ ≤0.4% for C, H, N).

- Safety Protocols : Follow hazard guidelines for handling hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) as per risk assessments in .

- Advanced Analytics : For polymorph characterization, use PXRD and DSC to identify crystalline vs. amorphous forms, critical for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.